Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, designating it as 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoic acid. This naming convention precisely describes the structural features, with the benzoic acid core serving as the parent structure and the complex ether chain positioned at the para (4-) position relative to the carboxyl group. The molecular formula C₁₄H₂₀O₆ indicates the presence of fourteen carbon atoms, twenty hydrogen atoms, and six oxygen atoms, yielding a molecular weight of 284.31 grams per mole.
The Chemical Abstracts Service registry number 135240-95-8 uniquely identifies this compound in chemical databases and literature. The InChI (International Chemical Identifier) key GTPVFAULXKRNRR-UHFFFAOYSA-N provides a standardized digital representation of the molecular structure, enabling precise computational identification and database searches. The corresponding InChI string 1S/C14H20O6/c1-17-6-7-18-8-9-19-10-11-20-13-4-2-12(3-5-13)14(15)16/h2-5H,6-11H2,1H3,(H,15,16) encodes the complete connectivity information and stereochemical details.
The SMILES (Simplified Molecular Input Line Entry System) notation COCCOCCOCCOC1=CC=C(C=C1)C(O)=O provides a linear representation of the molecular structure, clearly illustrating the methoxy-terminated triethylene glycol chain connected to the benzene ring. This notation facilitates computational analysis and database searching while maintaining structural integrity. The systematic analysis of the molecular formula reveals the presence of multiple functional groups, including the carboxylic acid moiety (-COOH), six ether linkages within the oligoethylene glycol chain, and the terminal methoxy group (-OCH₃).
Stereochemical Configuration and Conformational Dynamics
The stereochemical analysis of benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- reveals a compound with significant conformational flexibility arising from the multiple single bonds within the oligoethylene glycol chain. The absence of chiral centers in the molecular structure eliminates optical isomerism, but the extensive chain of ether linkages introduces substantial rotational freedom around carbon-carbon and carbon-oxygen single bonds. This conformational flexibility is characteristic of oligoethylene glycol derivatives and significantly influences the compound's physical properties and potential biological interactions.
Research on oligoethylene glycol chains demonstrates that these structures exhibit considerable conformational mobility in solution, with rotation around the multiple ether linkages allowing for various spatial arrangements. The triethylene glycol monomethyl ether substituent in this compound can adopt numerous conformations, ranging from extended linear arrangements to more compact folded configurations. Studies using solid-state nuclear magnetic resonance spectroscopy on similar oligoethylene glycol-containing compounds have revealed that chain mobility can be influenced by the local chemical environment and intermolecular interactions.
The conformational dynamics of the oligoethylene glycol chain are governed by several factors, including steric interactions between adjacent methylene groups, dipole-dipole interactions between oxygen atoms, and potential hydrogen bonding with the carboxylic acid functionality. Computer modeling studies on related oligoethylene glycol derivatives suggest that the most favorable conformations typically involve partially extended chains with gauche arrangements around certain ether linkages. The flexibility of the oligoethylene glycol chain contrasts sharply with the rigid planar structure of the benzene ring and carboxylic acid group, creating a molecule with both rigid and flexible domains.
The methoxy terminal group adds an additional degree of conformational complexity, as the C-O-C angle can vary depending on local interactions and solvation effects. The overall conformational ensemble of the molecule in solution represents a dynamic equilibrium between various rotameric states, with the population distribution influenced by temperature, solvent polarity, and concentration. This conformational flexibility has important implications for the compound's solubility properties, with the oligoethylene glycol chain providing hydrophilic character while maintaining organic solvent compatibility through the aromatic core.
Comparative Analysis with Ortho/Meta-Substituted Benzoic Acid Derivatives
The para-substituted nature of benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- provides distinct advantages over its potential ortho and meta isomers in terms of both structural organization and chemical properties. Comparative analysis with related ortho and meta-substituted benzoic acid derivatives reveals significant differences in acidity, steric interactions, and overall molecular behavior. The ortho effect, well-documented in substituted benzoic acids, demonstrates that ortho-substituted derivatives typically exhibit enhanced acidity compared to their meta and para counterparts due to steric hindrance forcing the carboxyl group out of the benzene ring plane.
Examination of related compounds such as 2-(2-methoxyethoxy)benzoic acid (CAS 98684-32-2) and 3-(2-methoxyethoxy)benzoic acid (CAS 152808-60-1) provides valuable insight into positional isomer effects. The ortho-substituted derivative 2-(2-methoxyethoxy)benzoic acid exhibits the characteristic ortho effect, where steric hindrance between the carboxyl group and the adjacent ether substituent forces the carboxyl group to twist out of the aromatic plane, thereby inhibiting resonance stabilization and increasing acidity. This geometric constraint results in a compound with altered hydrogen bonding patterns and potentially different solubility characteristics compared to the para isomer.
The meta-substituted isomer 3-(2-methoxyethoxy)benzoic acid represents an intermediate case where electronic effects dominate over steric interactions. The meta position allows for minimal steric interference between the substituent and carboxyl group while providing moderate electronic influence through the aromatic system. Research on substituted benzoic acids demonstrates that meta substitution generally results in acidity values intermediate between ortho and para isomers, reflecting the balance between electronic and steric factors.
The para-substituted benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- benefits from the absence of significant steric interactions between the carboxyl group and the substituent, allowing both functional groups to maintain their optimal geometries. This positioning facilitates maximum resonance stabilization of the carboxylate anion through the aromatic system while allowing the oligoethylene glycol chain to adopt its most favorable conformations without interference from the carboxyl group. The para substitution pattern also provides symmetrical electronic effects and optimal spacing for potential intermolecular interactions.
Comparative studies with the shorter para-substituted analog 4-(2-methoxyethoxy)benzoic acid (CAS 27890-92-2) highlight the influence of oligoethylene glycol chain length on molecular properties. The extended triethylene glycol chain in the target compound provides enhanced hydrophilicity and conformational flexibility compared to the simpler monoethylene glycol derivative. This extended chain length significantly influences solubility parameters, with the longer oligoethylene glycol substituent providing greater water solubility while maintaining organic solvent compatibility through the aromatic core structure.
Properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-17-6-7-18-8-9-19-10-11-20-13-4-2-12(3-5-13)14(15)16/h2-5H,6-11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPVFAULXKRNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- typically involves the reaction of benzoic acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under acidic or basic conditions to form the desired ester linkage. The reaction conditions often require a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction environments is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted ether compounds.
Scientific Research Applications
Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- has several scientific research applications:
Crystalline Architectures: The compound’s unique packing arrangements influenced by hydrogen bonding are significant in molecular organization and crystal engineering.
Supramolecular and Macromolecular Columns: Used to create hexagonal columnar mesophases, important in materials science.
Ionophores and Cation Selectivity: Exhibits high selectivity for potassium ions over sodium ions, useful in developing ion-selective electrodes and sensors.
Liquid-Crystalline Networks: Research on multifunctional hydrogen-bonding molecules has led to the development of supramolecular liquid-crystalline networks.
Photoluminescence in Lanthanide Complexes: Studies on lanthanide coordination compounds reveal how substituents affect photoluminescence properties.
Quantitative Analysis in Lignin: Used in the quantitative analysis of methoxyl and ethoxyl groups in lignin.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- involves its interaction with molecular targets such as ion channels and receptors in the lungs. The compound exerts its anaesthetic effects by modulating the activity of these targets, leading to reduced sensitivity of stretch sensors. The exact molecular pathways involved include the inhibition of ion flux and alteration of membrane potential.
Comparison with Similar Compounds
Similar Compounds
Procaine: An anaesthetic with a simpler structure and shorter duration of action.
Benzocaine: Another anaesthetic with a similar mechanism but different pharmacokinetic properties.
4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde: Structurally related but with different functional groups and applications.
Uniqueness
Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- is unique due to its multiple ether linkages and the presence of a carboxylic acid group, which confer distinct physicochemical properties and a broader range of applications in scientific research and industrial processes.
Biological Activity
Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- is an organic compound notable for its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H20O6
- Molecular Weight : 284.3 g/mol
- CAS Number : 135240-95-8
The compound is characterized by a benzoic acid moiety with multiple ether linkages, which enhance its solubility and reactivity compared to simpler benzoic acid derivatives .
Biological Activities
Research indicates that benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- exhibits several biological activities:
1. Anaesthetic Effects
Studies have shown that this compound can modulate sensory responses, particularly in lung stretch sensors, suggesting potential anaesthetic properties. It appears to interact with ion channels and receptors, inhibiting ion flux and altering membrane potentials, which may contribute to its anaesthetic effects.
2. Antimicrobial Properties
The compound's structural similarities to other bioactive compounds suggest potential antimicrobial activity; however, further research is necessary to confirm these effects. Preliminary studies indicate interactions with microbial cell membranes that could inhibit growth .
3. Anti-inflammatory Potential
There are indications that the compound may possess anti-inflammatory properties, likely due to its ability to modulate immune responses. This activity is still under investigation and requires more extensive studies for validation.
The biological activity of benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- is primarily attributed to its interaction with specific molecular targets:
- Ion Channel Modulation : The compound may inhibit certain ion channels, leading to reduced neuronal excitability and sensory perception.
- Receptor Interactions : It has been suggested that the compound can interact with various receptors involved in pain and inflammation pathways .
Case Study 1: Anaesthetic Activity
A study involving lung stretch sensors demonstrated that benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- significantly reduced sensitivity in these sensors, indicating its potential as an anaesthetic agent. The study highlighted the compound's ability to modulate ion channel activity effectively.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzoic Acid | Simple structure | Mild antimicrobial |
| 4-Methoxybenzoic Acid | Methoxy group | Anti-inflammatory |
| Benzoic Acid Derivative A | Multiple ether groups | Potential anaesthetic |
Q & A
Basic: What methodologies are recommended for synthesizing this compound with high purity?
Answer:
The synthesis typically involves multi-step etherification and esterification reactions. For example, the esterification of a hydroxyl-substituted benzoic acid with polyethylene glycol derivatives (e.g., 2-[2-(2-methoxyethoxy)ethoxy]ethanol) under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) in anhydrous solvents like toluene . Key considerations include:
- Catalyst selection : Acidic catalysts improve reaction efficiency but require careful neutralization post-reaction.
- Solvent purity : Anhydrous conditions prevent hydrolysis of intermediates.
- Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is critical for isolating the product with >95% purity.
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
A combination of 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential:
- NMR : The aromatic proton signals (δ 7.8–8.2 ppm) and ether chain protons (δ 3.5–4.5 ppm) confirm substitution patterns .
- FT-IR : A carbonyl stretch (~1700 cm⁻¹) verifies the carboxylic acid group, while C-O-C stretches (~1100 cm⁻¹) confirm ether linkages .
- HRMS : Exact mass analysis (e.g., m/z 360.401 for C20H24O6 derivatives) ensures molecular formula accuracy .
Advanced: How do structural modifications (e.g., nitro or methoxy groups) influence electronic properties and reactivity?
Answer:
Substituents like nitro (-NO₂) or methoxy (-OCH₃) alter electron density and steric effects:
- Nitro groups : Increase electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitution reactions (e.g., SNAr). This is observed in derivatives like 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-5-nitrobenzoic acid, where the nitro group directs regioselective functionalization .
- Methoxy groups : Electron-donating effects improve solubility in polar solvents (e.g., DMSO) but reduce oxidative stability .
- Quantitative analysis : Density Functional Theory (DFT) calculations can predict charge distribution and frontier molecular orbitals to guide synthetic planning .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?
Answer:
Contradictions often arise from:
- Assay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions (e.g., pH, temperature) .
- Compound stability : Hydrolysis of the ether chain in aqueous media may deactivate the compound. Stability studies (e.g., HPLC monitoring over 24h) are recommended .
- Positive controls : Use reference compounds (e.g., ciprofloxacin) to validate assay sensitivity.
Advanced: What computational approaches predict interactions between this compound and biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina models binding affinities with enzymes (e.g., cytochrome P450). The ether chain’s flexibility allows conformational adaptation to hydrophobic pockets .
- MD simulations : Assess dynamic interactions over time (e.g., with lipid bilayers or protein surfaces). Parameters like RMSD (root-mean-square deviation) indicate complex stability .
- Pharmacophore modeling : Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) driving activity .
Basic: How does the polyethylene glycol (PEG)-like ether chain influence solubility and bioavailability?
Answer:
The oligoether chain (-OCH₂CH₂O-) enhances:
- Water solubility : Ethylene oxide units increase hydrophilicity (logP reduction by ~1.5 units compared to unsubstituted benzoic acid) .
- Membrane permeability : Flexible ether chains improve passive diffusion across lipid bilayers, as seen in analogs like 4-[2-(2-methoxyethoxy)ethoxy]benzoic acid .
- Experimental validation : Measure partition coefficients (e.g., octanol-water) and conduct Caco-2 cell assays for absorption rates.
Advanced: How to design derivatives for specific applications (e.g., polymer precursors or drug delivery)?
Answer:
- Polymer precursors : Introduce polymerizable groups (e.g., methacryloyloxy via esterification) to create crosslinkable monomers. For example, 4-[2-(methacryloyloxy)ethoxy]benzoic acid forms hydrogels under UV irradiation .
- Drug delivery : Conjugate the carboxylic acid group to amine-containing drugs (e.g., via EDC/NHS coupling) for pH-sensitive prodrugs .
- Structure-activity relationship (SAR) : Systematically vary ether chain length and terminal groups (e.g., methoxy vs. hydroxy) to optimize properties .
Basic: What are the key challenges in scaling up synthesis while maintaining reproducibility?
Answer:
- Exothermic reactions : Etherification steps may require controlled heating (e.g., <60°C) to avoid side reactions .
- Byproduct formation : Monitor for di-ester byproducts via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2:1 alcohol:acid ratio) to suppress them .
- Batch consistency : Use automated systems for solvent/catalyst addition to minimize human error.
Advanced: How to analyze and mitigate degradation pathways under storage conditions?
Answer:
- Degradation mechanisms : Hydrolysis of ester/ether bonds in acidic/basic conditions or via UV exposure .
- Stabilization strategies :
Advanced: How does the compound’s conformational flexibility impact its crystallinity and material properties?
Answer:
- Crystallinity : The flexible ether chain reduces crystal packing efficiency, leading to amorphous solids (confirmed via XRD) .
- Thermal properties : DSC shows a glass transition temperature (Tg) near -20°C due to chain mobility, which is critical for designing elastomers or gels .
- Surface morphology : AFM imaging reveals smooth films when spin-coated, advantageous for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
